1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
Overview
Description
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is a heterocyclic compound that features a pyridine ring substituted with a benzyl group, a chlorine atom, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-2-methylpyridine with benzyl chloride in the presence of a base to form the benzylated intermediate. This intermediate is then oxidized to introduce the aldehyde group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid.
Reduction: 1-Benzyl-5-chloro-6-hydroxy-1,6-dihydro-3-pyridinecarbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-Benzyl-5-chloro-6-hydroxy-1,6-dihydro-3-pyridinecarbaldehyde: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
1-Benzyl-5-chloro-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-benzyl-5-chloro-6-oxopyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-6-11(9-16)8-15(13(12)17)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWQYLKUXAWNRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601159294 | |
Record name | 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-35-6 | |
Record name | 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,6-dihydro-6-oxo-1-(phenylmethyl)-3-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601159294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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